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For Researchers, Scientists, and Drug Development Professionals

Abstract
(3-Carbamoyl-5-fluorophenyl)boronic acid is a specialized bifunctional organic compound

that has emerged as a critical building block in modern medicinal chemistry and organic

synthesis. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond

formation and both fluoro- and carbamoyl- groups for modulating physicochemical and

pharmacological properties, makes it an invaluable reagent. This guide provides a

comprehensive overview of its properties, applications, and detailed protocols for its use, with a

particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: A Versatile Building Block
Boronic acids are a class of organoboron compounds distinguished by their stability, low

toxicity, and versatile reactivity.[1][2] First synthesized in 1860, their prominence has surged in

recent decades, largely driven by their indispensable role in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction.[3][4] This reaction provides a powerful and tolerant method for

forming carbon-carbon (C-C) bonds, a foundational process in the synthesis of complex

organic molecules.[4]
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(3-Carbamoyl-5-fluorophenyl)boronic acid belongs to this vital class of reagents. Its utility is

enhanced by the strategic placement of two key functional groups on the phenyl ring:

A Fluoro- Group (-F): The high electronegativity of fluorine significantly influences the

electronic properties of the aromatic ring.[3] In a pharmaceutical context, the introduction of

fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity,

and modulate the pKa of nearby functional groups, thereby strengthening binding

interactions with biological targets.[3]

A Carbamoyl- Group (-CONH₂): This group is a hydrogen bond donor and acceptor, capable

of forming crucial interactions with protein active sites. The term "carbamoyl" refers to the

radical —C(O)N(R)₂, where R is hydrogen in this case.[5] It can improve aqueous solubility

and provides a vector for molecular recognition.

The combination of these three functionalities—the reactive boronic acid, the metabolic shield

of fluorine, and the interactive carbamoyl group—makes this molecule a highly sought-after

intermediate in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties and Handling
Accurate knowledge of a compound's properties is essential for its effective use in research

and development. The key physicochemical data for (3-Carbamoyl-5-fluorophenyl)boronic
acid are summarized below.
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Property Value Source(s)

Molecular Formula C₇H₇BFNO₃ [6]

Molecular Weight 182.94 g/mol [6]

CAS Number 871332-66-0 N/A

Appearance
White to off-white

solid/crystalline powder

SMILES String
NC(C1=CC(F)=CC(B(O)O)=C1

)=O
[6]

InChI Key
FTMWTTRIUYYHDE-

UHFFFAOYSA-N
[6]

Solubility and Stability: Boronic acids exhibit variable solubility. While some have low aqueous

solubility, this can be improved by the addition of monosaccharides or polyols like mannitol,

which form more soluble boronate esters.[7] They are generally stable to air and moisture,

making them easier to handle than many other organometallic reagents.[3] For long-term

storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark

place at room temperature.[8]

Safety and Handling: (3-Carbamoyl-5-fluorophenyl)boronic acid should be handled in

accordance with standard laboratory safety procedures. It is advisable to use personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be

conducted in a well-ventilated area or a chemical fume hood.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary application of (3-Carbamoyl-5-fluorophenyl)boronic acid is as a nucleophilic

partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows

for the precise formation of a C-C bond between the boronic acid's ipso-carbon and an

electrophilic carbon from an organic halide or triflate.

Mechanistic Overview and Causality
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The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is

key to rational protocol design and troubleshooting.

Pd(0)L₂
Active Catalyst

Oxidative Addition + Ar-X (Aryl Halide)
Ar-Pd(II)L₂-X

Organopalladium Complex Transmetalation Ar-Pd(II)L₂-Ar'
Di-organic Complex

Reductive Elimination + Ar-Ar' (Product)

Ar'B(OH)₂ + Base
↓

[Ar'B(OH)₃]⁻
(Activated Boronate)

 Activated Boronate
Enters Cycle

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into

the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity

order for halides is generally I > Br > OTf >> Cl.[4]

Transmetalation: This is the crucial step where the organic group from the boron reagent is

transferred to the palladium center. For this to occur, the boronic acid must be activated by a

base. The base (e.g., K₂CO₃, CsF) coordinates to the boron atom, forming a more

nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar')

to the palladium, displacing the halide.[9][10] The choice of base is critical and can prevent

side reactions like protodeboronation.[9]

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and

are eliminated from the complex, forming the new C-C bond of the final product (Ar-Ar'). This

step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.

The electron-withdrawing fluoro- and carbamoyl- groups on (3-Carbamoyl-5-
fluorophenyl)boronic acid can make the transmetalation step slower compared to electron-

rich boronic acids. Therefore, careful selection of the catalyst, ligand, and base is essential for

achieving high yields.
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Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general, robust method for the Suzuki-Miyaura coupling of (3-
Carbamoyl-5-fluorophenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize N-(3'-fluoro-5'-(4-methylphenyl)biphenyl-3-yl)acetamide from (3-
Carbamoyl-5-fluorophenyl)boronic acid and 1-bromo-4-methylbenzene.

Materials:

(3-Carbamoyl-5-fluorophenyl)boronic acid (1.0 eq)

Aryl Halide (e.g., 1-bromo-4-methylbenzene) (1.2 eq)

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02 - 0.05

eq)

Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous) (2.0 - 3.0 eq)

Solvent: A mixture such as Dimethylformamide (DMF) and Water (e.g., 4:1 or 5:1 ratio) or

Dioxane/Water.

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add (3-Carbamoyl-5-fluorophenyl)boronic acid (1.0 eq), the aryl

bromide (1.2 eq), and the base (K₂CO₃, 2.0 eq).

Rationale: Flame-drying the glassware removes adsorbed water, which can lead to a

competing side reaction called protodeboronation, where the boronic acid is converted

back to an arene. Using a slight excess of the aryl bromide can help drive the reaction to

completion, especially if the boronic acid is prone to homocoupling.

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g.,

Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas

throughout the reaction.
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Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive

state. An inert atmosphere is crucial to protect the catalyst and ensure its longevity in the

catalytic cycle.

Solvent Degassing: While the flask is purging, degas the solvent mixture (DMF/Water). This

can be done by bubbling the inert gas through the solvent for 20-30 minutes or by using a

freeze-pump-thaw technique (3 cycles).

Rationale: Solvents can dissolve a significant amount of oxygen. Degassing is another

critical step to prevent catalyst deactivation. The presence of water in the solvent system

is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the

active boronate species.

Addition of Catalyst and Solvent: Briefly remove the septum and add the palladium catalyst

[Pd(PPh₃)₄] (0.03 eq) to the flask against a positive flow of inert gas. Immediately add the

degassed solvent mixture via syringe.

Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The

amount of catalyst is typically between 2-5 mol%, which is sufficient for efficient turnover

without being wasteful.

Reaction Execution: Lower the flask into an oil bath and heat the mixture to the desired

temperature (typically 80-110 °C) with vigorous stirring.[11] Monitor the reaction progress

using an appropriate analytical technique (e.g., TLC, LC-MS).

Rationale: Heating provides the necessary activation energy for the reaction steps,

particularly the oxidative addition and reductive elimination. The optimal temperature

depends on the reactivity of the specific substrates and catalyst used.[11]

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room

temperature. b. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and

wash with water and brine to remove the inorganic base and DMF. c. Dry the organic layer

over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure. d. Purify the crude product using flash column chromatography on silica gel to

obtain the pure biaryl compound.
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Rationale: The aqueous work-up is a standard procedure to separate the organic product

from the inorganic salts and polar solvent. Chromatographic purification is necessary to

remove any unreacted starting materials, catalyst residues, and reaction byproducts.

Conclusion
(3-Carbamoyl-5-fluorophenyl)boronic acid is more than just a chemical; it is an enabling tool

for innovation in drug discovery and materials science. Its well-defined structure provides a

reliable platform for introducing key pharmacophores into complex molecular architectures via

the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its

fundamental properties and the mechanistic principles behind its reactivity, researchers can

effectively leverage this compound to accelerate the development of the next generation of

advanced organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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